molecular formula C9H7FO B13704720 6-Fluoro-3-methylbenzofuran

6-Fluoro-3-methylbenzofuran

Cat. No.: B13704720
M. Wt: 150.15 g/mol
InChI Key: LOZVPCUKQLYCPH-UHFFFAOYSA-N
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Description

6-Fluoro-3-methylbenzofuran (CAS 1283717-82-7) is a fluorinated benzofuran derivative with the molecular formula C9H7FO and a molecular weight of 150.15 . This compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research, particularly in the development of novel therapeutic agents . Benzofuran derivatives are a significant class of heterocyclic compounds studied extensively for their broad spectrum of biological activities . Research indicates that substituted benzofuran scaffolds, like this compound, are key intermediates in developing potential anticancer agents . Fluorine-containing benzofuran derivatives have also been investigated for their anti-inflammatory activities, demonstrating potential in modulating inflammatory mediators . The benzofuran core structure is recognized as a bioisosteric alternative in neurological disorder research, making it a valuable scaffold for designing central nervous system (CNS)-active compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZVPCUKQLYCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 6 Fluoro 3 Methylbenzofuran and Derivatives

Established Reaction Pathways for Benzofuran (B130515) Core Construction

The construction of the benzofuran nucleus is the foundational step in synthesizing its derivatives. Over the years, numerous reliable methods have been established for this purpose.

A traditional and widely used method for constructing the benzofuran ring involves the cyclization of ortho-substituted phenols. One common approach is the reaction of an appropriate salicylaldehyde (B1680747) or ortho-hydroxyacetophenone with a reagent that provides the atoms for the furan (B31954) ring. For instance, the condensation of variously substituted salicylaldehydes or 2-hydroxyacetophenones with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone (B1621661) in the presence of anhydrous potassium carbonate is a one-step method to produce 2-benzoylbenzo[b]furan derivatives. nih.gov This general strategy can be adapted for the synthesis of 6-fluoro-3-methylbenzofuran by starting with a 4-fluorophenol (B42351) derivative.

Another classic approach involves the reaction of substituted o-hydroxyacetophenones with chloroacetone (B47974) in the presence of a base like potassium carbonate. mdpi.com This reaction proceeds through O-alkylation followed by an intramolecular aldol-type condensation and dehydration to furnish the 3-methylbenzofuran (B1293835) scaffold. The use of a 4-fluoro-2-hydroxyacetophenone would theoretically yield the desired this compound.

Dehydrocyclization of ortho-substituted phenols at elevated temperatures in the presence of specific catalysts is another established route. For example, o-ethylphenol can undergo simultaneous dehydrogenation and cyclization to form 2,3-benzofuran. google.com This principle can be extended to appropriately substituted phenols to construct the benzofuran core.

Furthermore, a one-step synthesis of benzofurans from phenols and α-haloketones promoted by titanium tetrachloride combines a Friedel–Crafts-like alkylation and intramolecular cyclodehydration, offering high regioselectivity. researchgate.net

Starting MaterialsReagentsProduct TypeReference
Substituted Salicylaldehydes/o-Hydroxyacetophenones2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone, K₂CO₃2-Benzoylbenzo[b]furans nih.gov
o-HydroxyacetophenoneChloroacetone, K₂CO₃1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one mdpi.com
Phenolsα-Haloketones, TiCl₄Naphthofurans and Benzofurans researchgate.net
o-EthylphenolDehydrocyclization Catalyst, H₂S2,3-Benzofuran google.com

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzofurans. These methods often offer high efficiency, selectivity, and functional group tolerance under mild conditions. rsc.org Palladium-catalyzed reactions are particularly common. For example, the oxidative annulation of phenols and unactivated internal alkynes is a direct method for accessing benzo[b]furans. mdpi.com Another palladium-catalyzed approach involves the reaction of 2-halophenols with alkynes, followed by heterocyclization. nih.gov

Iron and copper, as earth-abundant and nonprecious transition metals, have also been utilized. One-pot processes have been developed using iron(III)-catalyzed halogenation of an aryl ring, followed by iron- or copper-catalyzed O-arylation to form the benzofuran ring. nih.gov Gold catalysis is also effective, with methods involving the cyclization of tetrahydropyranyl ethers of 2-alkynylphenols. researchgate.net Rhodium catalysts have been employed in the photochemical synthesis of dihydrobenzofurans via oxidative [3+2] cycloadditions of phenols and alkenes. rsc.org

Catalyst SystemReaction TypeStarting MaterialsProduct TypeReference
Palladium(II)Oxidative AnnulationPhenols, Internal AlkynesSubstituted Benzofurans mdpi.com
Iron(III) / CopperHalogenation / O-arylation1-Aryl- or 1-AlkylketonesSubstituted Benzofurans nih.gov
Gold(I)-NHC complexCyclizationTetrahydropyranyl ethers of 2-alkynylphenolsBenzofurans researchgate.net
Rhodium(III)Photochemical [3+2] CycloadditionPhenols, AlkenesDihydrobenzofurans rsc.org

Cascade reactions, where multiple bonds are formed in a single operation, provide an efficient pathway to complex molecules like benzofurans. A notable example is the cascade Claisen and Meinwald rearrangement, which allows for a one-pot, four-step divergent synthesis of polysubstituted benzofurans from substituted epoxides. acs.org Another cascade approach involves the reaction between nitroepoxides and salicylaldehydes under catalyst-free conditions to yield benzofuran derivatives. acs.orgnih.gov

Rearrangement reactions are also a powerful tool. The Perkin rearrangement involves the ring contraction of a 2-halocoumarin in the presence of a base to form a benzofuran-2-carboxylic acid. nih.govwikipedia.org This reaction can be significantly accelerated using microwave assistance. nih.gov Another important strategy is the aalto.fiaalto.fi-sigmatropic rearrangement. The condensation of an aryloxyamine with a ketone yields an O-aryloxime intermediate, which upon treatment with acid, undergoes a sigmatropic rearrangement, cyclization, and elimination to afford the benzofuran. unimi.it N-Trifluoroacetylation of oxime ethers can also trigger a aalto.fiaalto.fi-sigmatropic rearrangement to synthesize benzofurans under mild conditions. organic-chemistry.org

Reaction NameKey TransformationStarting MaterialsProduct TypeReference
Cascade Claisen/Meinwald RearrangementOne-pot divergent synthesisSubstituted EpoxidesPolysubstituted Benzofurans acs.org
Perkin RearrangementCoumarin-benzofuran ring contraction3-HalocoumarinsBenzofuran-2-carboxylic acids nih.govwikipedia.org
aalto.fiaalto.fi-Sigmatropic RearrangementRearrangement of O-aryloximesAryloxyamines, KetonesSubstituted Benzofurans unimi.it
Catalyst-Free CascadeReaction of nitroepoxidesNitroepoxides, SalicylaldehydesBenzofuran Derivatives acs.orgnih.gov

Regioselective Synthesis of Fluoro- and Methyl-Substituted Benzofuran Architectures

For the synthesis of this compound, the regioselective introduction of the fluorine atom at the C-6 position and the methyl group at the C-3 position is critical.

Introducing a fluorine atom at a specific position on the benzene (B151609) ring of a benzofuran can be achieved in two main ways: by using a pre-fluorinated starting material or by late-stage fluorination.

The most straightforward method is to start with a commercially available, appropriately substituted fluorophenol. For the synthesis of this compound, this would typically involve starting with 4-fluorophenol or a derivative like 4-fluoro-2-hydroxyacetophenone. The synthesis of (this compound-2-yl)(3,4,5-trimethoxyphenyl)methanone utilizes a 4-fluorosalicylaldehyde derivative, demonstrating the feasibility of this "bottom-up" approach. nih.gov

Late-stage fluorination involves introducing the fluorine atom onto the pre-formed benzofuran ring. This can be challenging due to the need for high regioselectivity. Direct electrophilic fluorination of benzofurans often leads to mixtures of products. However, specific methodologies have been developed. For instance, a Schiemann reaction on a benzofuran-6-amine derivative can be used to install a fluorine atom at the C-6 position. ucc.ie Another approach involves intramolecular nucleophilic displacement of a fluorine atom by an oxygen to prepare polyfluorinated benzofurans from pentafluorobenzyl ketones. ucc.ie More advanced methods include a sigmatropic dearomatization/defluorination sequence for the C-F transformation of polyfluorophenols to create fluorinated benzofurans. kyoto-u.ac.jp

StrategyDescriptionExampleReference
Pre-fluorinated Starting MaterialUsing a fluorinated phenol (B47542) or salicylaldehyde in a standard benzofuran synthesis.Condensation of a 4-fluorosalicylaldehyde derivative. nih.gov
Schiemann ReactionConversion of a benzofuran-6-amine to a diazonium salt, followed by thermal decomposition in the presence of a fluoride (B91410) source.Fluorination of a benzofuran via an aryldiazonium tetrafluoroborate. ucc.ie
Sigmatropic DearomatizationA sequence of dearomatization and defluorination to transform polyfluorophenols.Synthesis of fluorinated benzofurans from polyfluorophenols. kyoto-u.ac.jp

The installation of a methyl group at the C-3 position of the benzofuran ring is a common synthetic challenge with several established solutions.

A widely used method involves the reaction of a salicylaldehyde derivative with a propargyl halide followed by cyclization. However, for a 3-methyl substituent specifically, a popular route is the reaction of a phenoxyacetone (B1677642) derivative. For example, reacting a substituted phenol with chloroacetone gives an aryloxyacetone intermediate, which can then be cyclized under acidic conditions (e.g., using polyphosphoric acid or sulfuric acid) to yield the 3-methylbenzofuran. The synthesis of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives from o-hydroxyacetophenones and chloroacetone is a prime example of building the 3-methylated furan ring. mdpi.com

Another powerful method involves the aalto.fiaalto.fi-sigmatropic rearrangement of O-aryloximes derived from the condensation of O-arylhydroxylamines with propanone or other methyl ketones. unimi.it Transition metal-catalyzed methods can also be employed. For instance, palladium-catalyzed coupling reactions can be designed to introduce the 3-methyl group.

Finally, direct C-H methylation at the C-3 position is a more modern but less common approach. It often requires specific directing groups and specialized catalysts, such as those based on cobalt. beilstein-journals.org

MethodDescriptionStarting MaterialsReference
Cyclization of PhenoxyacetonesO-alkylation of a phenol with chloroacetone followed by acid-catalyzed cyclization.Substituted phenol, Chloroacetone mdpi.com
aalto.fiaalto.fi-Sigmatropic RearrangementCondensation of an O-arylhydroxylamine with a methyl ketone, followed by acid-induced rearrangement and cyclization.O-Arylhydroxylamine, Propanone unimi.it
Diversity-Oriented SynthesisBuilding a library of natural-product-like compounds with a 3-methylfuran (B129892) core.1,3-Cyclohexanedione, Ethyl 2-chloroacetoacetate nih.gov
Condensation and CyclizationOne-pot synthesis from o-hydroxyacetophenones and chloroacetone.o-Hydroxyacetophenone, Chloroacetone mdpi.com

One-Pot and Multicomponent Synthesis Tailored for this compound Scaffold

Multicomponent reactions offer a convergent approach to assemble complex molecules in a single operation. nih.gov For instance, a three-component reaction involving a phenol, an arylglyoxal, and a cyclic dicarbonyl compound, promoted by catalysts like iron(III) chloride or methanesulfonic acid, provides a pathway to diverse furan analogues. rsc.org While not explicitly demonstrated for this compound, this methodology suggests a potential MCR route by reacting 4-fluorophenol, a suitable dicarbonyl compound, and a methyl-containing component. Another versatile MCR approach involves the copper-catalyzed reaction of N-tosylhydrazones with terminal alkynes, which could be adapted for the synthesis of substituted benzofurans. mdpi.com

Post-Synthetic Derivatization and Functionalization of the this compound Core

Following the initial synthesis of the this compound scaffold, a variety of post-synthetic modifications can be employed to introduce diverse functional groups and build more complex analogues. These modifications are crucial for fine-tuning the chemical properties and biological activities of the core structure.

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing the benzofuran ring. masterorganicchemistry.com The reaction's regioselectivity is governed by the electronic properties of the existing substituents. In this compound, the electron-donating oxygen atom of the furan ring strongly directs electrophiles to the C2 position. The fluorine atom at C6, being an ortho-para director but deactivating, and the methyl group at C3 further influence the reactivity of the benzene and furan rings, respectively.

Common EAS reactions applicable to this scaffold include:

Friedel-Crafts Acylation: This reaction introduces an acyl group, typically at the C2 position. For example, reacting a 3-methylbenzofuran derivative with an acyl chloride in the presence of a Lewis acid catalyst like tin(IV) chloride or aluminum chloride yields the corresponding 2-acyl derivative. nih.govrsc.orgresearchgate.net

Vilsmeier-Haack Formylation: This method introduces a formyl group (-CHO) onto the ring, also favoring the C2 position. ijpcbs.com The reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and dimethylformamide (DMF). ijpcbs.comscispace.com In some cases, abnormal reactions can occur, leading to products like 3-chloro-benzofuran-2-carbaldehydes. scispace.com

Halogenation: Bromination and chlorination can be directed to either the side-chain or the aromatic ring depending on the reaction conditions. rsc.org

The general mechanism for electrophilic aromatic substitution involves a two-step process: the initial attack of the electrophile by the aromatic ring's π-electrons, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Benzofuran Derivatives

Reaction Reagents and Conditions Position of Substitution Reference
Friedel-Crafts Acylation CH₃COCl, SnCl₄, in CH₂Cl₂ at 0 °C C2 nih.govrsc.org
Vilsmeier-Haack Formylation POCl₃, DMF C2 ijpcbs.comscispace.com
Bromination (Ionic) N-Bromosuccinimide (NBS) in Acetic Acid C3-methyl group rsc.org

The methyl group at the C3 position of this compound serves as a handle for further functionalization.

Radical Halogenation: The methyl group can be halogenated, most commonly brominated, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. mdpi.comma.edu This reaction introduces a bromomethyl group (-CH₂Br), which is a versatile intermediate for subsequent nucleophilic substitution reactions. For 2,3-dimethylbenzofuran, free-radical halogenation preferentially occurs at the 2-methyl group, whereas ionic conditions favor substitution on the 3-methyl group. rsc.org

Oxidation: The methyl group can be oxidized. For instance, biomimetic oxidation of 3-methylbenzofuran using hydrogen peroxide and manganese(III) porphyrin catalysts can lead to the formation of various oxygenated products through an epoxide intermediate. mdpi.comresearchgate.netresearchgate.net More aggressive oxidation can convert the methyl group into a carboxylic acid.

Functional groups introduced via electrophilic substitution can also be modified. For example, a 2-formyl group can be converted into an oxime or used in condensation reactions to build more complex heterocyclic systems. researchgate.net

Modern palladium-catalyzed cross-coupling reactions are powerful tools for creating complex analogues of this compound by forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions typically require a halogenated benzofuran precursor.

Suzuki Coupling: This reaction couples an aryl halide with an arylboronic acid. For instance, a 5-bromo-2-fluorobenzofuran (B8782360) can be selectively coupled at the C5 position with an arylboronic acid using a palladium catalyst, leaving the C-F bond intact. beilstein-journals.org This allows for the sequential and orthogonal functionalization of the benzofuran core.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. researchgate.net A tandem Sonogashira coupling followed by cyclization of o-halophenols with terminal alkynes is a common strategy for synthesizing the benzofuran scaffold itself. epa.govacs.orgacs.org Post-synthetically, a halo-substituted this compound can be coupled with various alkynes to introduce alkynyl side chains.

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds, coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org It has been widely applied to synthesize a vast range of N-aryl compounds, including those with heterocyclic cores. researchgate.net By creating a halo-substituted this compound, various primary or secondary amines can be introduced onto the aromatic ring. The choice of phosphine (B1218219) ligand is critical for the reaction's success and scope. researchgate.netresearchgate.net

Table 2: Overview of Advanced Coupling Reactions for Benzofuran Functionalization | Coupling Reaction | Reactants | Catalyst System (Typical) | Bond Formed | Reference | | --- | --- | --- | --- | | Suzuki Coupling | Aryl Halide + Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl-Aryl) | beilstein-journals.org | | Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) | researchgate.netacs.org | | Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd catalyst, Phosphine Ligand, Base | C-N (Aryl-Amine) | wikipedia.orgorganic-chemistry.org |

Advanced Spectroscopic and Structural Elucidation of 6 Fluoro 3 Methylbenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By examining the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework, including connectivity and spatial arrangement, can be constructed.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of 6-Fluoro-3-methylbenzofuran provides critical information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electron-withdrawing effect of the fluorine atom and the oxygen of the furan (B31954) ring, as well as the electron-donating nature of the methyl group.

The methyl protons (3-CH₃) are anticipated to appear as a singlet in the upfield region, typically around δ 2.2-2.6 ppm. A study on a closely related compound, (this compound-2-yl)(3,4,5-trimethoxyphenyl)methanone, reported the methyl singlet at 2.62 ppm. nih.gov The proton on the furan ring (H-2) is expected to resonate as a quartet, coupled to the methyl protons.

The aromatic region of the spectrum will display signals for the three protons on the benzene (B151609) ring (H-4, H-5, and H-7). The fluorine atom at C-6 significantly influences the chemical shifts and coupling patterns of the adjacent protons. H-5 and H-7 will be split by the fluorine atom in addition to their coupling with neighboring protons, resulting in complex multiplets. Specifically, H-5 is expected to appear as a doublet of doublets due to coupling with H-4 and the fluorine at C-6. Similarly, H-7 will be a doublet of doublets, coupling with H-5 and the fluorine. The proton at H-4 will likely be a doublet, coupled to H-5. A reported spectrum for a similar this compound derivative showed a doublet of doublets at δ 7.08 ppm, which can be attributed to one of the protons adjacent to the fluorine atom. nih.gov

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
3-CH₃~2.3 - 2.6s (singlet)-
H-2~7.2 - 7.4q (quartet)J(H,H) = ~1-2 Hz
H-4~7.3 - 7.5d (doublet)J(H-4,H-5) = ~8-9 Hz
H-5~7.0 - 7.2dd (doublet of doublets)J(H-5,H-4) = ~8-9 Hz, J(H-5,F) = ~8-10 Hz
H-7~7.1 - 7.3dd (doublet of doublets)J(H-7,H-5) = ~2-3 Hz, J(H-7,F) = ~8-10 Hz

¹³C NMR Spectroscopic Analysis and Carbon Environment Characterization

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts are spread over a wider range than in ¹H NMR, and the signals are typically sharp singlets in a proton-decoupled spectrum. libretexts.org The electronegative fluorine and oxygen atoms will cause downfield shifts for the carbons they are attached to or are in close proximity to.

The methyl carbon (3-CH₃) will appear at the highest field, typically in the range of δ 10-20 ppm. The carbons of the furan ring, C-2 and C-3, will have distinct chemical shifts, with C-2 being more downfield due to its proximity to the oxygen atom. The carbon atoms of the benzene ring will show a range of chemical shifts, with the carbon directly bonded to the fluorine atom (C-6) exhibiting a large downfield shift and a characteristic large one-bond C-F coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine atom.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
3-CH₃~10 - 15
C-2~140 - 145
C-3~115 - 120
C-3a~120 - 125
C-4~110 - 115
C-5~112 - 117 (d, J(C,F) ≈ 20-25 Hz)
C-6~158 - 162 (d, J(C,F) ≈ 240-250 Hz)
C-7~100 - 105 (d, J(C,F) ≈ 25-30 Hz)
C-7a~150 - 155

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the complex ¹H and ¹³C NMR spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between H-4 and H-5, confirming their adjacent positions on the benzene ring. It would also show a weaker correlation between the H-2 proton and the methyl protons at C-3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu An HSQC spectrum would allow for the direct assignment of each proton signal to its corresponding carbon signal. For example, the signal for the methyl protons would show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu HMBC is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For this compound, key HMBC correlations would include:

The methyl protons (3-CH₃) showing correlations to C-2 and C-3.

The H-2 proton showing correlations to C-3, C-3a, and C-7a.

The aromatic protons showing correlations to neighboring carbons and across the fusion of the rings, which would definitively establish the substitution pattern. For instance, H-7 would show a correlation to C-5 and C-7a.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. rsc.org The spectrum is a plot of absorbance versus wavenumber (cm⁻¹). The key functional groups in this compound will give rise to characteristic absorption bands.

Aromatic C-H Stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene and furan rings will result in several bands in the 1450-1620 cm⁻¹ region. rsc.org

C-O Stretching: The C-O-C stretching of the furan ring will produce a strong absorption band, typically in the 1000-1300 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bond will have a characteristic strong absorption in the 1100-1400 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations in the aromatic ring occur in the 650-900 cm⁻¹ region and are indicative of the substitution pattern.

Interactive Data Table: Predicted Key FT-IR Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
C=C Aromatic Stretch1450 - 1620Medium to Strong
C-O-C Stretch (furan)1000 - 1300Strong
C-F Stretch1100 - 1400Strong
Aromatic C-H Bend (out-of-plane)650 - 900Strong

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. researchgate.net While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations. The symmetric breathing mode of the benzene ring is often a very prominent feature in the Raman spectrum. The C-C single bonds of the molecular framework will also give rise to Raman signals. The C-F bond, being polar, is expected to show a weaker Raman signal compared to its strong absorption in the FT-IR spectrum.

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy, encompassing UV-Visible and fluorescence techniques, provides critical insights into the electronic structure and conjugation within the this compound molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). up.ac.za

For aromatic molecules like this compound, the UV-Vis spectrum is dominated by π → π* transitions associated with the conjugated benzofuran (B130515) ring system. The core benzofuran structure typically exhibits intense absorption bands related to these transitions. up.ac.za The substitution pattern, including the fluorine atom at the 6-position and the methyl group at the 3-position, influences the precise wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorption bands.

Table 1: Expected UV-Vis Absorption Characteristics for Aromatic Systems

Transition TypeTypical Wavelength RangeChromophore Example
π → π200-400 nmBenzene, Furan
n → π250-600 nmCarbonyl compounds

This table presents generalized data for interpreting UV-Vis spectra of organic compounds.

Fluorescence Spectroscopy and Quantum Yield Investigations

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed photons and been excited to a higher electronic state. fortlewis.edu The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. aatbio.com

The fluorescence properties of this compound would be intrinsically linked to its absorption characteristics. Excitation at a wavelength corresponding to a π → π* transition could lead to fluorescent emission at a longer wavelength (a Stokes shift). The presence of the benzofuran core, a known fluorophore in many derivatives, suggests that this compound may exhibit fluorescence. researchgate.net

Table 2: Principles of Fluorescence Quantum Yield Determination

ParameterDescription
Standard Sample (Φs) A compound with a known, stable fluorescence quantum yield. aatbio.com
Test Sample (Φx) The compound for which the quantum yield is to be determined.
Measurement Principle The integrated fluorescence intensity of the test sample is compared to that of the standard sample with identical absorbance at the same excitation wavelength. aatbio.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. rsc.org Unlike low-resolution mass spectrometry, which provides the nominal mass (to the nearest integer), HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 0.001 Da).

For this compound, HRMS would be used to confirm its elemental composition. The molecular formula is C₉H₇FO. By calculating the theoretical exact mass based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), fluorine (¹⁹F), and oxygen (¹⁶O), a comparison can be made to the experimentally measured mass. This high level of precision allows for the unambiguous determination of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are often employed as the ionization source for such analyses. rsc.org

Table 3: Theoretical Mass Data for this compound

Compound NameMolecular FormulaTheoretical Exact Mass (Da)
This compoundC₉H₇FO150.0481

The theoretical exact mass is calculated based on the precise masses of the constituent isotopes.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

To perform X-ray crystallography on this compound, a single crystal of suitable size and quality would be required. srmist.edu.in This crystal is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, which arises from the scattering of X-rays by the electron clouds of the atoms, is collected and analyzed. libretexts.org Through complex mathematical processing (Fourier transform), the diffraction data is converted into a three-dimensional electron density map, from which the atomic positions can be determined. srmist.edu.in

For this compound, which is achiral, the analysis would confirm the planarity of the benzofuran ring system and provide precise measurements of the C-F, C-O, and C-C bond lengths and angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as π-π stacking or C-H···F hydrogen bonds. While no specific crystal structure for this compound is publicly available, data from related benzofuran structures show that the core is typically planar and that intermolecular hydrogen bonds are common in derivatives with suitable functional groups.

Computational and Theoretical Investigations of 6 Fluoro 3 Methylbenzofuran

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules. DFT methods are used to determine the electronic structure of molecules, from which a wide array of properties can be derived. vjst.vn For 6-Fluoro-3-methylbenzofuran, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide a comprehensive understanding of its fundamental properties. researchgate.netacs.org

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, the benzofuran (B130515) core is expected to be largely planar. A key structural question is the conformational preference of the methyl group at the 3-position. A potential energy surface (PES) scan, performed by systematically rotating the methyl group, would identify the lowest energy (most stable) conformation. researchgate.net The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, represent the molecule's equilibrium structure and form the basis for all subsequent property calculations. acs.org

The electronic character of a molecule is dictated by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and the energy required for electronic excitation. vjst.vnacs.org A smaller gap generally suggests higher chemical reactivity and lower kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system, which can act as an electron donor. The LUMO, conversely, would be the region most likely to accept an electron. The presence of the electron-withdrawing fluorine atom at the 6-position and the electron-donating methyl group at the 3-position will modulate the energies and spatial distribution of these orbitals. DFT calculations would precisely quantify these energies and visualize the orbital shapes.

Furthermore, analysis of the charge distribution, often through methods like Natural Population Analysis (NPA) derived from NBO calculations, would reveal how electron density is shared across the molecule. This would quantify the partial positive and negative charges on each atom, highlighting the effects of the electronegative fluorine and oxygen atoms.

ParameterSignificanceExpected Influence of Substituents
EHOMOEnergy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability.The electron-rich benzofuran ring would lead to a relatively high HOMO energy.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability.The aromatic system and the electronegative fluorine atom would influence the LUMO energy.
HOMO-LUMO Gap (ΔE)Energy difference (ELUMO - EHOMO); indicates chemical reactivity and kinetic stability. vjst.vnA moderate gap is expected, typical of stable aromatic compounds.
Charge DistributionPartial atomic charges, indicating the polarity of bonds and atoms.Negative charge localization is expected on the highly electronegative fluorine and oxygen atoms.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. ethz.chethz.ch By calculating the harmonic frequencies from the optimized geometry, a theoretical spectrum can be generated. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. This allows for the confident assignment of experimental spectral bands. researchgate.net

For this compound, key vibrational modes would include:

Aromatic C-H stretching vibrations.

Aliphatic C-H stretching and bending from the methyl group.

The characteristic C-F stretching vibration.

Stretching of the C-O-C bonds in the furan (B31954) ring.

Vibrations of the fused aromatic ring system.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted computationally, often using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net Theoretical predictions for ¹H, ¹³C, and ¹⁹F NMR spectra are invaluable for confirming the structure and assigning experimental signals, especially in complex molecules where signals may overlap. researchgate.net

Spectroscopy TypePredicted DataKey Information Provided
Infrared (IR) & RamanVibrational Frequencies and IntensitiesIdentification of functional groups (C-F, C=C, C-O, C-H) and fingerprinting the molecular structure. researchgate.net
NMR (¹H, ¹³C, ¹⁹F)Chemical Shifts (ppm)Information on the chemical environment of each nucleus, confirming connectivity and substituent effects. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule in three-dimensional space. researchgate.netscienceopen.com It is plotted on the surface of the molecule's electron density, using a color scale to indicate electrostatic potential. MEP maps are exceptionally useful for predicting how a molecule will interact with other chemical species. acs.orgnih.gov

Red/Yellow Regions: Indicate areas of negative electrostatic potential. These are electron-rich zones, prone to attack by electrophiles. For this compound, such regions would be expected around the electronegative oxygen atom of the furan ring and the fluorine atom.

Blue Regions: Indicate areas of positive electrostatic potential. These are electron-poor zones, susceptible to attack by nucleophiles. These are typically found around hydrogen atoms.

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map provides an intuitive visual guide to the molecule's reactive sites and its potential for forming intermolecular interactions, such as hydrogen bonds. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the interaction between the HOMO and LUMO of reacting species. The shapes and energies of these orbitals, as calculated by DFT, are central to predicting a molecule's reactivity.

HOMO: The location of the HOMO identifies the site that will most readily donate electrons, making it the center for attack by electrophiles.

LUMO: The location of the LUMO identifies the site that will most readily accept electrons, making it the center for attack by nucleophiles.

By analyzing the spatial distribution of the HOMO and LUMO across the this compound structure, one can predict the regioselectivity of various chemical reactions. For instance, in an electrophilic aromatic substitution reaction, the incoming electrophile would be predicted to attack the carbon atom(s) with the largest HOMO coefficient.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals that align with the familiar Lewis structure concept. faccts.deaiu.edu This method provides quantitative details about the underlying electronic interactions that contribute to the molecule's stability.

A key aspect of NBO analysis is the examination of "donor-acceptor" interactions, which are quantified using second-order perturbation theory. researchgate.net These interactions represent the delocalization of electron density from a filled (donor) NBO, such as a bonding orbital or a lone pair, to an empty (acceptor) NBO, typically an antibonding orbital. The energy associated with these interactions (E(2)) indicates their stabilizing effect.

For this compound, NBO analysis would be used to investigate:

Hyperconjugation: The delocalization of electrons from the C-H bonds of the methyl group into adjacent empty orbitals of the ring.

Lone Pair Delocalization: The donation of electron density from the lone pairs of the furan oxygen and the fluorine atom into the antibonding orbitals of the aromatic ring, which contributes significantly to the molecule's electronic structure and reactivity.

Bond Polarity: A precise quantification of the polarization of key bonds like C-F and C-O.

NBO Interaction TypeDonor OrbitalAcceptor OrbitalSignificance for this compound
Intramolecular Charge TransferLone Pair (O, F)π* (C=C)Quantifies the resonance effect and electron delocalization from heteroatoms into the ring.
Hyperconjugationσ (C-H) of methyl groupπ* (C=C)Measures the stabilizing effect of the methyl substituent.
Bonding AnalysisHybrid Orbitals (sp², sp³)-Describes the nature (s- and p-character) of the orbitals forming the σ and π bonds.

Nonlinear Optical (NLO) Properties Calculations

The nonlinear optical (NLO) properties of organic molecules like this compound are a subject of significant interest for applications in optoelectronics, including optical switching and frequency conversion. Computational quantum chemistry provides a powerful tool for predicting these properties before undertaking complex synthesis and experimental characterization. bau.edu.lbutm.my The investigation of NLO characteristics is primarily concerned with the response of a molecule's electron cloud to an external electric field.

Theoretical calculations, particularly using Density Functional Theory (DFT), are the standard approach for determining the NLO response of molecular systems. physchemres.orgjetir.orgnih.gov Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with robust basis sets like 6-311++G(d,p) are commonly employed to accurately model the electronic structure and predict the NLO parameters of benzofuran derivatives. jetir.orgnih.gov

The key parameters derived from these calculations include the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The dipole moment provides insight into the charge distribution of the molecule. The polarizability (α) describes the linear response of the molecular dipole moment to an external electric field, while the hyperpolarizability (β) describes the nonlinear, second-order response. researchgate.netnih.gov A large β value is a primary indicator of a potentially useful NLO material. nih.gov Calculations are typically performed on the optimized geometry of the molecule in the gas phase to provide intrinsic molecular properties. physchemres.org

While specific computational studies for this compound are not extensively available in the surveyed literature, the following table illustrates the typical data generated from a DFT calculation of NLO properties for a molecule of this type. The values for urea, a standard reference material in NLO studies, are often calculated for comparison. nih.gov

ParameterDescriptionCalculated Value (a.u.) for this compound
μxDipole Moment (x-component)Data not available in cited sources
μyDipole Moment (y-component)Data not available in cited sources
μzDipole Moment (z-component)Data not available in cited sources
μtotalTotal Dipole MomentData not available in cited sources
αxxPolarizability (xx-component)Data not available in cited sources
αyyPolarizability (yy-component)Data not available in cited sources
αzzPolarizability (zz-component)Data not available in cited sources
⟨α⟩Mean PolarizabilityData not available in cited sources
βxxxFirst Hyperpolarizability (xxx-component)Data not available in cited sources
βxyyFirst Hyperpolarizability (xyy-component)Data not available in cited sources
βxzzFirst Hyperpolarizability (xzz-component)Data not available in cited sources
βyyyFirst Hyperpolarizability (yyy-component)Data not available in cited sources
βyzzFirst Hyperpolarizability (yzz-component)Data not available in cited sources
βyxxFirst Hyperpolarizability (yxx-component)Data not available in cited sources
βzzzFirst Hyperpolarizability (zzz-component)Data not available in cited sources
βzxxFirst Hyperpolarizability (zxx-component)Data not available in cited sources
βzyyFirst Hyperpolarizability (zyy-component)Data not available in cited sources
βtotalTotal First HyperpolarizabilityData not available in cited sources

Solvatochromic Studies for Solvent Effects on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Visible absorption or emission bands when the polarity of the solvent is changed. niscpr.res.intaylorandfrancis.com Such studies are crucial for understanding how the environment influences the electronic transitions of a molecule and can reveal information about the differences in dipole moment between the ground and excited states. researchgate.net

The solvatochromic behavior of this compound would be investigated by recording its UV-Visible absorption spectra in a series of solvents with a wide range of polarities. ijcce.ac.irbiointerfaceresearch.com This series typically includes non-polar solvents (e.g., n-hexane, cyclohexane), polar aprotic solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)), and polar protic solvents (e.g., ethanol, methanol). ijcce.ac.irbiointerfaceresearch.com

A shift to longer wavelengths (red shift or bathochromic shift) with increasing solvent polarity indicates that the excited state is more polar than the ground state and is thus more stabilized by the polar solvent. researchgate.net Conversely, a shift to shorter wavelengths (blue shift or hypsochromic shift) suggests the ground state is more stabilized by polar solvents than the excited state. aub.edu.lb

Computationally, these solvent effects can be modeled using Time-Dependent Density Functional Theory (TD-DFT) in conjunction with a solvation model, such as the Polarizable Continuum Model (PCM). nih.govd-nb.info This approach allows for the calculation of the electronic absorption spectra in different solvent environments, providing theoretical support for experimental observations. d-nb.infosemanticscholar.org

While specific experimental or theoretical solvatochromic data for this compound is not detailed in the available literature, the table below illustrates how results from such a study would be presented. It correlates the maximum absorption wavelength (λmax) with the dielectric constant (ε), a common measure of solvent polarity.

SolventDielectric Constant (ε) at 20°Cλmax (nm) for this compound
n-Hexane1.88Data not available in cited sources
Cyclohexane2.02Data not available in cited sources
Chloroform4.81Data not available in cited sources
Tetrahydrofuran (THF)7.52Data not available in cited sources
Acetone20.7Data not available in cited sources
Ethanol24.55Data not available in cited sources
Methanol32.6Data not available in cited sources
Dimethylformamide (DMF)36.7Data not available in cited sources
Dimethyl Sulfoxide (DMSO)46.7Data not available in cited sources
Water80.1Data not available in cited sources

Structure Activity Relationship Sar Studies of 6 Fluoro 3 Methylbenzofuran Analogues

Influence of Fluorine Substitution Position (e.g., C-6) on Biological and Chemical Reactivity

The position of fluorine substitution on the benzofuran (B130515) ring is a critical determinant of a compound's biological and chemical reactivity. The incorporation of a fluorine atom, the most electronegative element, into organic molecules often enhances biological activity and improves pharmacokinetic properties.

The presence of a fluorine atom can increase the lipophilicity of the molecule, potentially improving its metabolic stability and ability to penetrate bacterial membranes. biogecko.co.nz Halogen substitutions, including fluorine, at the para position (C-6) of the benzofuran ring are more likely to form favorable hydrophobic interactions, leading to increased potency. mdpi.com The electron-withdrawing nature of fluorine can also create a unique electronic environment within the benzofuran ring system, influencing both chemical reactivity and biological interactions.

In the context of anticancer activity, the addition of a fluorine atom to the benzofuran ring has been shown to significantly increase cytotoxic properties. mdpi.com This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and a molecule's nucleophilic sites, thereby improving binding affinity. nih.gov For instance, the substitution of a fluorine atom at position 4 of a 2-benzofuranyl derivative resulted in a 2-fold increase in potency and inhibitory activity in one study. mdpi.com

Furthermore, the position of the halogen atom is a crucial factor. Studies have shown that the maximum anticancer activities are often recorded when a halogen atom is placed at the para position of the N-phenyl ring of a benzofuran derivative. mdpi.com The 4,6-difluoro substitution pattern, for example, has been shown to enhance selectivity for enzyme targets like MAO-B due to increased electronegativity.

The following table summarizes the observed effects of fluorine substitution at various positions on the benzofuran ring:

Substitution PositionObserved EffectReference
C-42-fold increase in potency and inhibitory activity in a 2-benzofuranyl derivative. mdpi.com
C-6 (para)Favorable hydrophobic interactions, leading to increased potency. mdpi.com
4,6-difluoroEnhanced selectivity for enzyme targets (e.g., MAO-B).
C-7Creates a unique electronic environment, potentially influencing chemical reactivity and biological interactions.

Role of the Methyl Group at C-3 in Ligand-Target Interactions

The methyl group at the C-3 position of the benzofuran ring plays a significant role in modulating the biological activity of these compounds through its influence on ligand-target interactions. This substituent can impact the molecule's steric profile and its ability to fit into the binding pocket of a biological target.

In studies of benzofuran derivatives as tubulin polymerization inhibitors, the presence of a methyl group at the C-3 position was found to be favorable for increased inhibition of tubulin assembly and the binding of [3H]colchicine to tubulin. mdpi.com Comparing a 3-unsubstituted derivative with its 3-methyl counterpart revealed that the addition of the C3 methyl group led to a 2 to 38-fold increase in antiproliferative activity against several cancer cell lines. mdpi.com

The impact of the C-3 methyl group is further highlighted in studies where its removal or modification leads to significant changes in biological activity. For example, in a series of 2-aroyl benzofuran derivatives, the methyl group at the C-3 position influenced antiproliferative activity, with its presence leading to a 2–38-fold increased potency compared to its unsubstituted counterpart. mdpi.com

The following table illustrates the role of the C-3 methyl group in different benzofuran analogues:

Compound SeriesRole of C-3 Methyl GroupOutcomeReference
2-Aroyl Benzofuran DerivativesFavorable for inhibition of tubulin polymerization and colchicine (B1669291) binding.2–38-fold increase in antiproliferative activity. mdpi.com
Antitumor Agents for NSCLCSubstitution with a methyl morpholino group is advantageous.Boosted cytotoxic activity. nih.gov
General Benzofuran DerivativesCan introduce steric hindrance.Limits reactivity at adjacent sites.

Systemic Analysis of Substituent Effects on the Benzofuran Ring for Optimized Bioactivity

A systematic analysis of substituent effects on the benzofuran ring is crucial for optimizing the bioactivity of these compounds. Various substitutions, including alkyl, alkoxy, halogen, and nitro groups, have been investigated to determine their impact on the therapeutic potential of benzofuran derivatives. biogecko.co.nz

The type and position of these substituents influence the volume, lipophilicity, and ultimately the activity of the new derivatives, providing valuable insights into the structure-activity relationships. mdpi.com For instance, the introduction of substituents at the 2-position phenyl group and the 5-position hydroxyl group, halogen, and amino group is closely related to the antibacterial activity of the benzofuran. nih.gov

In the context of anticancer activity, earlier SAR studies found that ester or heterocyclic ring substitutions at the C-2 position were crucial for the compounds' cytotoxic activity. nih.gov The presence of a methoxy (B1213986) group at the C-6 position of the 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan skeleton was found to be essential for potent antiproliferative activity. mdpi.com The removal of this methoxy group resulted in inactive compounds. mdpi.com

Furthermore, the number and position of methoxy substituents on the benzoyl moiety at the C-2 position of the benzofuran ring also influence antiproliferative activity and selectivity against different cancer cell lines. mdpi.com For example, a comparison between a 3',4',5'-trimethoxybenzoyl derivative and a 3',5'-dimethoxybenzoyl derivative showed comparable potency against HeLa cells but a moderate reduction in activity against other cancer cell lines. mdpi.com

The following table summarizes the effects of various substituents on the bioactivity of benzofuran derivatives:

PositionSubstituentEffect on BioactivityReference
C-2Ester or heterocyclic ringCrucial for cytotoxic activity. nih.gov
C-22-position phenyl groupClosely related to antibacterial activity. nih.gov
C-5Hydroxyl, halogen, amino groupsClosely related to antibacterial activity. nih.gov
C-6Methoxy groupEssential for potent antiproliferative activity. mdpi.com
Benzoyl moiety at C-2Number and position of methoxy groupsInfluences antiproliferative activity and selectivity. mdpi.com

Rational Design Principles Derived from SAR for Novel Benzofuran Analogues

The structure-activity relationship (SAR) studies of benzofuran analogues have provided key rational design principles for the development of novel and more potent therapeutic agents. These principles are derived from understanding how specific structural modifications impact biological activity.

One key principle is the strategic placement of halogen atoms, particularly fluorine, to enhance biological activity. The observation that halogen substitutions, especially at the para position, can increase potency through favorable hydrophobic interactions and the formation of halogen bonds has guided the design of new anticancer agents. nih.govmdpi.com

Another important design consideration is the role of the C-3 methyl group. SAR studies have demonstrated that the presence of a methyl group at this position can significantly enhance antiproliferative activity by favorably influencing ligand-target interactions. mdpi.com This has led to the retention or strategic modification of this group in the design of new tubulin polymerization inhibitors.

Furthermore, the importance of substituents on the benzoyl moiety at the C-2 position has been a guiding principle. The number and position of methoxy groups on this ring have been shown to be critical for antiproliferative activity and selectivity. mdpi.com This knowledge allows for the rational design of derivatives with optimized activity against specific cancer cell lines.

The concept of pharmacophore fusion has also emerged as a rational design strategy. By combining the benzofuran scaffold with other known bioactive moieties, such as HDAC inhibitors, researchers have rationally designed dual-target inhibitors with enhanced therapeutic potential. mdpi.com

The following table outlines some of the rational design principles derived from SAR studies of benzofuran analogues:

Design PrincipleSAR ObservationApplicationReference
Strategic HalogenationHalogen substitution, particularly at the para position, increases potency.Design of novel anticancer agents with enhanced binding affinity. nih.govmdpi.com
C-3 Methyl Group ModificationThe C-3 methyl group enhances antiproliferative activity.Retention or strategic modification of the C-3 methyl group in new tubulin inhibitors. mdpi.com
Optimization of C-2 SubstituentsThe number and position of methoxy groups on the C-2 benzoyl moiety are critical for activity and selectivity.Rational design of derivatives with optimized activity against specific cancer cell lines. mdpi.com
Pharmacophore FusionCombining the benzofuran scaffold with other bioactive moieties can lead to dual-target inhibitors.Design of novel tubulin-HDAC dual inhibitors with enhanced therapeutic potential. mdpi.com

In Vitro and in Silico Exploration of Biological Activities of 6 Fluoro 3 Methylbenzofuran Analogues

In Vitro Anti-proliferative and Cytotoxic Activity Studies in Cancer Cell Lines

The anticancer potential of benzofuran (B130515) derivatives, including those with halogen substitutions, has been a subject of extensive research. These studies often reveal that the position and nature of substituents on the benzofuran ring are critical determinants of biological activity nih.gov.

Efficacy Against Various Cancer Cell Lines (e.g., L1210, FM3A/0, Molt4/C8, CEM/0, HeLa, K562, A549, HepG2, MCF-7)

Halogenated benzofuran derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The introduction of halogens like fluorine, chlorine, or bromine into the benzofuran ring can enhance anticancer activity mdpi.com. For instance, certain halogenated derivatives have shown potent activity against human tumor cell lines including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer) mdpi.comresearchgate.net.

One study on 3-methylbenzofuran (B1293835) derivatives reported antiproliferative activity against the A549 non-small cell lung carcinoma cell line, with one analogue exhibiting an IC50 value of 1.48 µM, comparable to the reference drug staurosporine nih.gov. Another investigation into halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate found that a dibromo-substituted analogue was particularly effective against HepG2 (liver carcinoma) and A549 cells, with IC50 values of 3.8 µM and 3.5 µM, respectively nih.gov. Similarly, a dichloro-substituted analogue showed its highest cytotoxicity against A549 cells with an IC50 value of 6.3 µM nih.gov.

Furthermore, research has identified benzofuran derivatives with selective toxicity towards human leukemia cells (K562, MOLT-4) and HeLa cells, while showing less effect on normal cells researchgate.net. The presence of a bromine atom on a methyl or acetyl group attached to the benzofuran system was found to increase cytotoxicity researchgate.net. Fluorinated benzofuran derivatives have also been noted for their anticancer effects in human colorectal adenocarcinoma cells (HCT116) nih.gov. Specifically, compounds with difluorine and bromine substitutions inhibited cell proliferation by approximately 70% nih.gov.

Compound ClassCell LineActivity (IC50 µM)Reference
3-Methylbenzofuran derivativeA5491.48 nih.gov
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG23.8 nih.gov
A5493.5
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA5496.3 nih.gov
Halogenated Benzofuran DerivativeK5625 nih.gov
Fluorinated Benzofuran DerivativeHCT116~70% proliferation inhibition nih.gov

Investigations into Cellular Mechanisms of Action (e.g., tubulin polymerization inhibition, caspase activation, PARP cleavage)

The mechanisms underlying the anticancer effects of benzofuran analogues are multifaceted and often lead to apoptosis, or programmed cell death.

Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs mdpi.com. Several benzofuran derivatives have been identified as inhibitors of tubulin polymerization researchgate.netnih.gov. One study found that a specific 3-methylbenzofuran analogue inhibited tubulin polymerization with a value similar to that of the known inhibitor combretastatin A-4 researchgate.net. This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis nih.govresearchgate.net. However, not all cytotoxic benzofurans act via this mechanism; some halogenated derivatives have been found to have minimal effect on tubulin polymerization, suggesting alternative pathways of action mdpi.com.

Caspase Activation and PARP Cleavage: A common pathway for apoptosis involves the activation of a cascade of enzymes called caspases. Activated caspases, particularly caspase-3, are responsible for cleaving key cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis nih.govresearchgate.net. One of these key substrates is poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . The cleavage of PARP by caspase-3 is considered a classic marker of apoptosis nih.govfrontiersin.org.

Research on halogenated benzofuran derivatives has demonstrated their ability to induce apoptosis through a caspase-dependent pathway. One study showed that a chlorinated benzofuran derivative significantly increased the activity of caspase-3/7 in both HepG2 and A549 cells nih.gov. Fluorinated benzofuran derivatives have also been shown to induce concentration-dependent cleavage of PARP-1, further confirming their pro-apoptotic activity nih.gov.

In Vitro Antimicrobial Activity Research

Beyond their anticancer properties, benzofuran analogues have been investigated for their ability to combat microbial infections.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., MRSA, E. coli, S. aureus, B. subtilis, P. aeruginosa)

Benzofuran derivatives have shown a broad spectrum of antibacterial activity. A study on 3-methanone-6-substituted-benzofurans revealed that compounds with a hydroxyl group at the C-6 position exhibited excellent antibacterial activity against Gram-positive strains like Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Bacillus subtilis, as well as Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC80) for these compounds ranged from 0.78 to 12.5 µg/mL nih.gov. This study highlighted that substitutions at the C-6 position significantly impact antibacterial potency nih.gov. Other studies have also confirmed the activity of benzofuran derivatives, such as aurones, which selectively inhibit Gram-positive bacteria, including MRSA nih.gov.

Compound ClassBacterial StrainActivity (MIC80 µg/mL)Reference
6-Hydroxy-3-methanone-benzofuransE. coli0.78 - 12.5 nih.gov
S. aureus0.78 - 12.5
MRSA0.78 - 12.5
B. subtilis0.78 - 12.5
P. aeruginosa0.78 - 12.5

Antifungal Efficacy (e.g., against Candida albicans, Aspergillus niger)

The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents nih.govijbpsa.com. Benzofuran analogues have shown promise in this area. For instance, a series of 6-fluoro-4(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles, which are structurally related to the core benzofuran scaffold, were tested for their in vitro antifungal activity against strains of Candida albicans, with some derivatives displaying higher activity than reference compounds researchgate.net. While specific studies on 6-fluoro-3-methylbenzofuran against Aspergillus niger are less common, the broader class of novel antifungals is being actively investigated against various Aspergillus species nih.gov.

Molecular Docking Studies with Microbial Targets (e.g., glucosamine-6-phosphate synthase, mPTPB, DNA gyrase B)

To understand the molecular basis of their antimicrobial activity, researchers employ in silico molecular docking studies to predict how these compounds interact with specific microbial enzymes.

Glucosamine-6-phosphate synthase (GlcN-6-P synthase): This enzyme is a crucial target for antimicrobial agents as it is involved in the biosynthesis of the fungal cell wall nih.govnih.gov. Molecular docking studies have shown that benzofuran derivatives can exhibit excellent binding affinities with GlcN-6-P synthase, suggesting they may act as inhibitors of this enzyme researchgate.net.

Mycobacterium Protein Tyrosine Phosphatase B (mPTPB): mPTPB is a virulence factor secreted by Mycobacterium tuberculosis that is essential for its survival within host macrophages nih.gov. Benzofuran-based scaffolds have been developed into highly potent and selective inhibitors of mPTPB. Docking analyses have helped elucidate the binding modes of these inhibitors within the enzyme's active site, guiding the design of more effective anti-tuberculosis agents nih.govnih.govresearchgate.net.

DNA Gyrase B (GyrB): DNA gyrase is a bacterial enzyme essential for DNA replication, making it a well-validated target for antibiotics nih.govuomustansiriyah.edu.iq. Several benzofuran-based compounds have been designed and evaluated as inhibitors of the GyrB subunit ekb.eg. Molecular docking studies have demonstrated that these compounds can form stable complexes with DNA gyrase, indicating their potential to disrupt bacterial DNA replication nih.govekb.eg.

In Vitro Enzyme Inhibition Studies

Aldose Reductase Inhibition and Selectivity Profiles

Aldose reductase is a key enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions. mdpi.com Its role in the development of diabetic complications has made it a significant target for therapeutic intervention. mdpi.comnih.gov Research into inhibitors of this enzyme has led to the discovery of potent molecules, including those with a benzofuran core.

A noteworthy analogue, 6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one, has been identified as a highly potent and selective non-carboxylic acid, non-hydantoin inhibitor of aldose reductase. This compound demonstrates the potential of the 3-methylbenzofuran scaffold in designing effective aldose reductase inhibitors. The structure-activity relationship of these compounds often involves a polar moiety that interacts with the anion-binding pocket of the enzyme and a hydrophobic part that binds to a non-polar region of the active site.

A crucial aspect of developing aldose reductase inhibitors is their selectivity over aldehyde reductase. nih.govopenmedicinalchemistryjournal.com Aldehyde reductase is a closely related enzyme that plays a vital role in detoxifying endogenous and exogenous aldehydes. openmedicinalchemistryjournal.commdpi.com Non-selective inhibition can lead to undesirable side effects. Therefore, the selectivity profile of any potential inhibitor is a critical parameter in its evaluation. For instance, some novel inhibitors bearing a spirobenzopyran scaffold have demonstrated high selectivity for aldose reductase, with no inhibitory activity observed against aldehyde reductase at concentrations up to 100 μM. openmedicinalchemistryjournal.com

Table 1: Aldose Reductase Inhibitory Activity of a 3-Methylbenzofuran Analogue

CompoundTarget EnzymeIC50 (nM)
6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-oneAldose Reductase1

Note: Data for a closely related analogue is presented to illustrate the potential of the scaffold.

Heat Shock Protein 90 (Hsp90) Allosteric Modulation

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stabilization, and activation of numerous client proteins, many of which are implicated in cancer progression. frontiersin.org The modulation of Hsp90 activity is a promising strategy in cancer therapy. Allosteric modulators, which bind to sites other than the ATP-binding pocket, offer a way to finely tune the chaperone's function and may provide advantages in terms of selectivity and overcoming resistance. nih.gov

Benzofuran derivatives have emerged as potential allosteric modulators of Hsp90. These compounds can influence the ATPase activity of Hsp90, which is essential for its chaperone cycle. By binding to allosteric sites, these molecules can either enhance or inhibit the chaperone's activity, leading to the degradation of client proteins. The development of such modulators could provide novel therapeutic agents that perturb the function of specific Hsp90 isoforms involved in pathological conditions. While direct data on this compound analogues is limited, the established activity of the broader benzofuran class suggests this is a promising area for future investigation.

Thioesterase Activity Inhibition (e.g., Pks13)

Polyketide synthase 13 (Pks13) is an essential enzyme for the biosynthesis of mycolic acids, which are crucial components of the cell wall of Mycobacterium tuberculosis. nih.govnih.gov Inhibition of the thioesterase domain of Pks13 represents a validated strategy for the development of new anti-tuberculosis drugs. researchgate.net

Benzofuran derivatives have been identified as potent inhibitors of the Pks13 thioesterase domain. researchgate.net Structure-guided drug design has led to the development of benzofuran-based compounds with significant antitubercular activity. nih.govresearchgate.net The structure-activity relationship studies have revealed that modifications on the benzofuran ring can significantly impact the inhibitory potency. For instance, conformational restriction by creating tricyclic benzofuran structures has been shown to enhance anti-TB activity, potentially through increased π-π stacking interactions within the enzyme's binding site. nih.gov While a lead benzofuran-3-carboxamide, TAM16, showed robust efficacy, its development was halted due to cardiotoxicity associated with hERG inhibition. nih.gov Subsequent efforts have focused on designing 3,4-fused tricyclic benzofuran derivatives that retain potent Pks13 inhibition with negligible hERG liability. nih.gov

In silico studies of benzofuran-1,3,4-oxadiazoles have also shown promising binding energies against the Pks13 enzyme, with substitutions like methyl and fluorine on appended phenyl rings demonstrating comparable binding affinities to known inhibitors. mdpi.com

Table 2: Pks13 Inhibitory Activity of Benzofuran Analogues

CompoundTargetMIC (µg/mL) against Mtb H37RvhERG Inhibition IC50 (µM)
TAM16 Pks13-TEPotent (data not specified)Significant (data not specified)
Compound 29 (Tricyclic) Pks13-TE0.0156-0.0313>100
Compound 30 (Tricyclic) Pks13-TE0.0156-0.0313>100

Note: Data for related benzofuran analogues is presented to highlight the potential of the scaffold.

In Vitro Anti-inflammatory Activity Assessments

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. The inhibition of pro-inflammatory mediators, such as nitric oxide (NO), is a common strategy in the development of anti-inflammatory drugs. nih.gov Benzofuran derivatives have been investigated for their anti-inflammatory properties. taylorandfrancis.com

In Vitro Studies on Osteoblast Differentiation Promotion

Osteoporosis is a disease characterized by an imbalance in bone remodeling, leading to decreased bone mass and an increased risk of fractures. nih.gov A therapeutic strategy to address this is the promotion of osteoblast differentiation, which is responsible for bone formation. nih.gov

Various benzofuran derivatives have been synthesized and evaluated for their ability to promote osteoblast differentiation in vitro, often using mouse mesenchymal stem cells. nih.gov The activity is typically assessed by measuring the increase in alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation. researchgate.netmdpi.com One particular study identified 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide as a potent promoter of osteoblast differentiation, with its activity suggested to be mediated through the inhibition of cyclin-dependent kinase 8 (CDK8). nih.gov This highlights the potential of the 3,5-disubstituted benzofuran scaffold in developing orally active osteogenic compounds. nih.gov

Table 3: Osteoblast Differentiation-Promoting Activity of a Benzofuran Analogue

CompoundCell LineActivity MetricResult
3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamideMouse mesenchymal stem cells (ST2)EC200 for increasing alkaline phosphatase activityPotent activity

Note: Data for a related benzofuran analogue is presented to demonstrate the potential of the scaffold.

In Vitro Antiviral Activity Evaluation

The benzofuran scaffold has been explored for its potential antiviral activities against a range of DNA and RNA viruses. nih.govrsc.orgresearchgate.net The mechanism of action can vary, with some derivatives showing specific activity against particular viruses. For instance, certain long-chain alkyloxy benzofuran derivatives have demonstrated specific activity against respiratory syncytial virus, while others have shown activity against influenza A virus. nih.gov

More recently, benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov By activating STING, these compounds can induce the production of type I interferons, which play a crucial role in the innate immune response to viral infections. This mechanism provides a basis for broad-spectrum antiviral activity. Several benzofuran derivatives have shown the ability to inhibit the replication of human coronaviruses, including SARS-CoV-2, at nanomolar concentrations in a STING-dependent manner. nih.gov This suggests that this compound analogues could potentially be developed as host-targeting antiviral agents. nih.govelsevierpure.com

6 Fluoro 3 Methylbenzofuran As a Research Intermediate and Building Block

Utilization in the Synthesis of Complex Heterocyclic Systems

The strategic placement of a fluorine atom at the 6-position and a methyl group at the 3-position of the benzofuran (B130515) ring system endows 6-Fluoro-3-methylbenzofuran with distinct reactivity and physicochemical properties, making it a valuable precursor for the synthesis of more intricate heterocyclic structures. The electron-withdrawing nature of the fluorine atom can influence the electron density of the benzofuran ring, thereby affecting its reactivity in various chemical transformations. This modulation is crucial for controlling the regioselectivity of subsequent reactions, a key aspect in the construction of complex molecules.

The 3-methyl group, on the other hand, can direct certain reactions and provide a handle for further functionalization. For instance, in palladium-catalyzed cross-coupling reactions, a common strategy for elaborating heterocyclic cores, the electronic effects of the fluorine substituent can impact the efficiency and outcome of the coupling process. While direct studies on this compound are limited, research on related fluoro-substituted benzofurans demonstrates their utility in building complex systems. For example, various catalytic strategies, including palladium- and copper-based catalysts, are employed for the synthesis of diverse benzofuran derivatives, which can then be used to construct more complex heterocyclic frameworks. acs.org The presence of the fluorine atom in the 6-position could potentially enhance the stability of intermediates in certain catalytic cycles, leading to improved yields and cleaner reactions.

The synthesis of bioactive heterocycles often involves the fusion of different ring systems. researchgate.net this compound can serve as a foundational unit onto which other heterocyclic rings can be built. For example, the benzofuran core can be functionalized to introduce reactive groups that can participate in cyclization reactions, leading to the formation of fused or spirocyclic systems with potential pharmacological activity. The inherent bioactivity associated with the benzofuran nucleus makes its derivatives, including those of this compound, attractive starting points for drug discovery programs. nih.gov

Table 1: Potential Reactions for Synthesizing Complex Heterocycles from this compound

Reaction TypePotential OutcomeSignificance
Palladium-catalyzed cross-couplingIntroduction of aryl, vinyl, or alkynyl groupsConstruction of extended conjugated systems and connection to other heterocyclic units.
Cycloaddition reactionsFormation of fused polycyclic systemsAccess to novel and complex molecular architectures with potential biological activity.
Electrophilic substitutionFunctionalization of the benzofuran ringIntroduction of further reactive handles for subsequent transformations.
Condensation reactionsFormation of new heterocyclic rings fused to the benzofuran coreDevelopment of novel scaffolds for medicinal chemistry.

Role in the Development of Advanced Chemical Probes

Chemical probes are essential tools for studying biological systems, and fluorescent probes, in particular, allow for the visualization of biological processes in real-time. The benzofuran scaffold is a known fluorophore, and its photophysical properties can be fine-tuned by the introduction of various substituents. The presence of a fluorine atom in this compound can significantly influence its fluorescent properties. Fluorine substitution is a common strategy in the design of fluorescent dyes to enhance quantum yields and photostability.

While no specific chemical probes based on this compound have been reported, the general principles of fluorescent probe design suggest its potential in this area. The benzofuran core can act as the reporting unit of a probe, and the 3-methyl position could be a site for attaching a recognition element—a group that selectively interacts with a specific analyte or biomolecule. The fluorine atom at the 6-position could help in shifting the emission wavelength and improving the signal-to-noise ratio.

The development of "turn-on" fluorescent probes, which exhibit fluorescence only upon binding to their target, is a major goal in chemical biology. The electronic properties of the 6-fluoro substituent could be exploited in designing quenching mechanisms that are disrupted upon target binding, leading to a fluorescent signal. Given the importance of fluorinated heterocycles in the development of imaging agents, it is plausible that this compound could serve as a valuable intermediate in the synthesis of novel probes for various biological applications.

Potential for Integration into Functional Materials Research

The field of materials science is constantly seeking new organic molecules with tailored electronic and photophysical properties for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. Benzofuran derivatives are known to possess interesting electronic properties and have been investigated for their use in organic electronic materials.

The introduction of a fluorine atom into an organic molecule can have profound effects on its material properties. Fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a key parameter in the design of organic semiconductors. This can lead to improved charge injection and transport properties in electronic devices. Furthermore, the presence of fluorine can enhance the stability and lifetime of organic electronic materials by increasing their resistance to oxidative degradation.

Although there is no specific research on the integration of this compound into functional materials, the known effects of fluorination on organic materials suggest its potential. The 3-methyl group could also play a role in controlling the morphology and packing of the molecules in the solid state, which is another critical factor for device performance. The versatility of the benzofuran scaffold allows for the synthesis of a wide range of derivatives, and it is conceivable that polymers or small molecules incorporating the this compound unit could exhibit desirable properties for various material applications.

Table 2: Potential Applications of this compound in Functional Materials

Application AreaPotential Role of this compoundKey Properties Influenced
Organic Light-Emitting Diodes (OLEDs)As a building block for emissive or charge-transporting materials.HOMO/LUMO levels, photoluminescence quantum yield, and device stability.
Organic Photovoltaics (OPVs)As a component of donor or acceptor materials.Light absorption, charge separation, and charge transport.
Organic Field-Effect Transistors (OFETs)As a core unit for organic semiconductors.Charge carrier mobility and device stability.
Chemical SensorsAs a fluorescent or chemoresistive sensing material.Selectivity, sensitivity, and response time.

Future Research Directions and Unexplored Avenues in 6 Fluoro 3 Methylbenzofuran Chemistry

Development of Novel and Sustainable Synthetic Routes

While general methods for the synthesis of benzofuran (B130515) derivatives are well-established, the development of novel and sustainable routes specifically tailored to 6-Fluoro-3-methylbenzofuran is a critical area for future research. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should focus on the principles of green chemistry to devise more efficient and environmentally benign synthetic pathways.

Key areas of exploration include:

Catalytic C-H Functionalization: Direct functionalization of the benzofuran core could provide a more atom-economical approach to synthesis.

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and reaction control compared to traditional batch methods.

Biocatalysis: The use of enzymes could enable highly selective and environmentally friendly synthetic transformations.

Potential Sustainable Synthetic StrategyKey Advantages
PhotocatalysisUtilizes visible light as a renewable energy source.
Microwave-assisted SynthesisCan significantly reduce reaction times and improve yields.
Use of Green SolventsReduces the environmental impact of the synthetic process.

Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights

A detailed understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is essential for optimizing existing protocols and designing new transformations. The application of advanced spectroscopic techniques for real-time monitoring of chemical reactions can provide invaluable mechanistic insights.

Future research in this area could involve:

Operando Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can be used to observe reactive intermediates and transition states as they form.

Femtosecond Spectroscopy: This ultrafast technique can be employed to study the dynamics of photochemical reactions involving this compound.

Spectroscopic TechniquePotential Mechanistic Insight
In-situ NMR SpectroscopyIdentification of short-lived reaction intermediates.
Raman SpectroscopyMonitoring of bond-breaking and bond-forming events in real-time.
Mass SpectrometryCharacterization of reaction products and byproducts.

Integration of Machine Learning and AI in Computational Chemistry for Predictive Modeling

The integration of machine learning (ML) and artificial intelligence (AI) into computational chemistry offers a powerful tool for accelerating the discovery and development of new molecules and materials. For this compound, these computational approaches can be used for predictive modeling of its properties and reactivity.

Promising avenues for future research include:

Prediction of Physicochemical Properties: ML models can be trained to accurately predict properties such as solubility, stability, and electronic characteristics.

Reaction Outcome Prediction: AI algorithms can be developed to predict the products and yields of unknown reactions involving this compound.

De Novo Design: Generative models can be used to design new derivatives of this compound with desired properties.

Discovery of New Biological Targets and Elucidation of Molecular Mechanisms

The benzofuran scaffold is a common motif in many biologically active compounds. nih.gov The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.netnih.gov Therefore, a thorough investigation of the biological activities of this compound is a crucial area for future research.

Key research objectives should include:

High-Throughput Screening: Screening of this compound against a wide range of biological targets to identify potential therapeutic applications.

Molecular Docking Studies: Computational methods can be used to predict the binding of this compound to specific protein targets.

Mechanism of Action Studies: Once a biological activity is identified, detailed studies are needed to elucidate the underlying molecular mechanism.

Research ApproachObjective
Phenotypic ScreeningIdentify novel biological activities in cell-based or whole-organism assays.
Target-based ScreeningTest for activity against specific enzymes or receptors.
"Omics" TechnologiesInvestigate the global effects on gene expression, protein levels, or metabolite profiles.

Exploration of this compound in Emerging Fields of Chemical Science

The unique electronic properties conferred by the fluorine substituent suggest that this compound could have applications in various emerging fields of chemical science beyond its potential biological activities.

Future exploration in these areas could focus on:

Organic Electronics: The potential use of this compound as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Chemical Sensors: The development of fluorescent or colorimetric sensors based on the this compound scaffold for the detection of specific analytes.

Fluorinated Materials: The incorporation of this compound into polymers or other materials to create novel materials with unique properties. man.ac.uk

Q & A

Q. How should conflicting bioactivity results in fluorinated benzofuran studies be reconciled?

  • Resolution : Control for batch-to-batch variability (e.g., residual catalysts) via ICP-MS. Replicate assays across multiple cell lines or animal models. Meta-analyses of published data (e.g., ) can identify trends obscured by experimental noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.